molecular formula C12H13ClN6O4 B5751159 2-{[(Z)-[Amino(4-amino-1,2,5-oxadiazol-3-YL)methylidene]amino]oxy}-N-(3-chloro-4-methoxyphenyl)acetamide

2-{[(Z)-[Amino(4-amino-1,2,5-oxadiazol-3-YL)methylidene]amino]oxy}-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B5751159
M. Wt: 340.72 g/mol
InChI Key: FVNGVEGOKZDTJD-UHFFFAOYSA-N
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Description

The compound “2-{[(Z)-[Amino(4-amino-1,2,5-oxadiazol-3-YL)methylidene]amino]oxy}-N-(3-chloro-4-methoxyphenyl)acetamide” is a synthetic organic molecule that features a complex structure with multiple functional groups. It contains an oxadiazole ring, an amide group, and a substituted phenyl ring, making it a compound of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of a suitable hydrazide with a nitrile oxide. The resulting oxadiazole intermediate is then subjected to further functionalization to introduce the amino and methoxy groups.

The next step involves the formation of the amide bond This can be achieved through the reaction of the oxadiazole intermediate with an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to ring opening or amine formation.

    Substitution: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium

Properties

IUPAC Name

2-[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN6O4/c1-21-8-3-2-6(4-7(8)13)16-9(20)5-22-18-11(14)10-12(15)19-23-17-10/h2-4H,5H2,1H3,(H2,14,18)(H2,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNGVEGOKZDTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CON=C(C2=NON=C2N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)CO/N=C(/C2=NON=C2N)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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